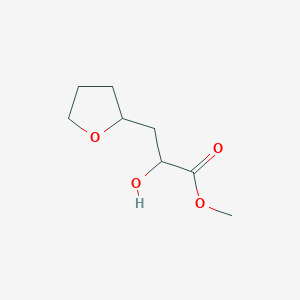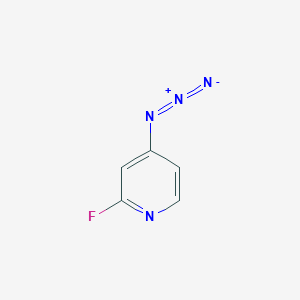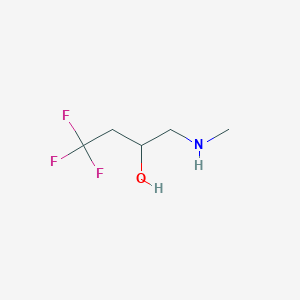
4,4,4-Trifluoro-1-(methylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(methylamino)butan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO. This compound is characterized by the presence of trifluoromethyl and methylamino groups attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(methylamino)butan-2-ol typically involves the reaction of 4,4,4-Trifluoro-2-butanone with methylamine under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-1-(methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of 4,4,4-Trifluoro-2-butanone.
Reduction: Formation of 4,4,4-Trifluoro-1-butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(methylamino)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamino group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butyn-1-ol
- 4,4,4-Trifluoro-2-butanone
Uniqueness
4,4,4-Trifluoro-1-(methylamino)butan-2-ol is unique due to the presence of both trifluoromethyl and methylamino groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar fluorinated compounds.
Propiedades
Fórmula molecular |
C5H10F3NO |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-9-3-4(10)2-5(6,7)8/h4,9-10H,2-3H2,1H3 |
Clave InChI |
SQASIWHXDRSONP-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
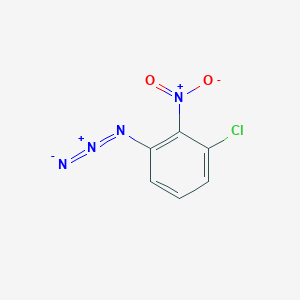
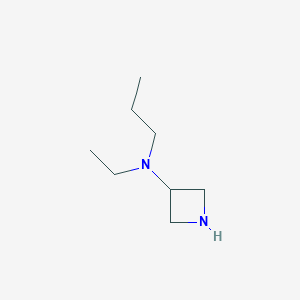
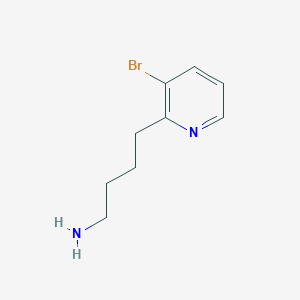
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
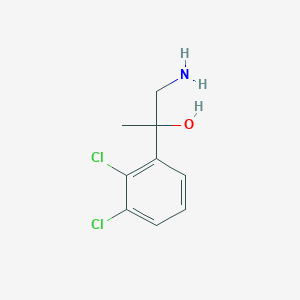


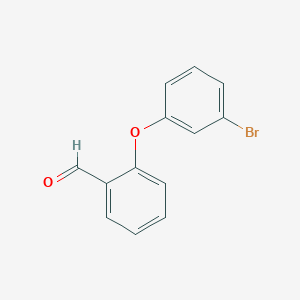
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

